molecular formula C21H25ClN2O2S B3936757 N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide

N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide

Cat. No. B3936757
M. Wt: 405.0 g/mol
InChI Key: RUTUFTVGTYLXII-UHFFFAOYSA-N
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Description

N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and belongs to the class of kinase inhibitors. TAK-659 has shown promising results in inhibiting the growth of cancer cells and is being studied extensively for its potential use in cancer treatment.

Mechanism of Action

TAK-659 works by inhibiting specific kinases involved in cancer cell proliferation and survival. It targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are both involved in the signaling pathways that promote cancer cell growth. By inhibiting these kinases, TAK-659 can effectively slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a significant impact on the biochemical and physiological processes in cancer cells. It can inhibit the activation of BTK and ITK, which are involved in the signaling pathways that promote cancer cell growth. TAK-659 can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, TAK-659 has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TAK-659 in lab experiments is its specificity for BTK and ITK. This specificity allows researchers to study the effects of inhibiting these kinases on cancer cell growth and survival. However, one of the limitations of using TAK-659 in lab experiments is its potential toxicity. TAK-659 has been shown to have toxic effects on some cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of TAK-659. One potential direction is the development of new analogs or derivatives of TAK-659 that have improved efficacy and reduced toxicity. Another direction is the study of TAK-659 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, the study of TAK-659 in autoimmune diseases, such as rheumatoid arthritis and lupus, is an area of future research.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting specific kinases involved in cancer cell proliferation and survival. TAK-659 has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2S/c22-20-4-2-1-3-19(20)16-27-14-9-23-21(25)18-7-5-17(6-8-18)15-24-10-12-26-13-11-24/h1-8H,9-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTUFTVGTYLXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NCCSCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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